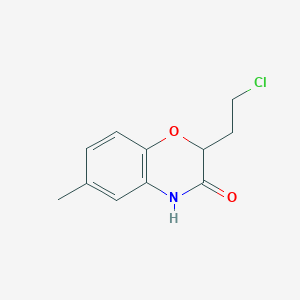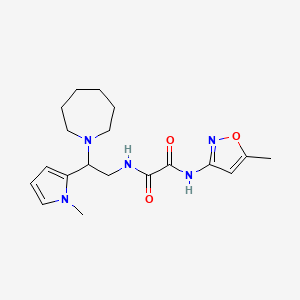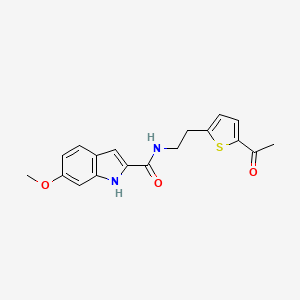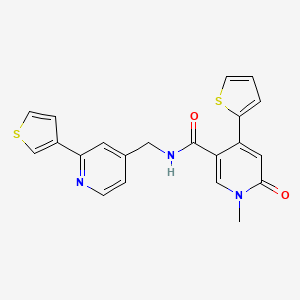
2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazine is a six-membered ring consisting of one oxygen atom, one nitrogen atom, and four carbon atoms .
Molecular Structure Analysis
The compound contains a benzoxazinone core, which is a bicyclic system with a benzene ring fused to a 2H-1,4-oxazine ring. It also has a 2-chloroethyl group attached to the nitrogen atom and a methyl group attached to the 6-position of the benzene ring .Chemical Reactions Analysis
Benzoxazinones can undergo a variety of reactions, including hydrolysis, reduction, and reactions at the nitrogen atom. The 2-chloroethyl group could potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Applications : A study synthesized derivatives of benzoxazinyl pyrazolone, including 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, and found them to have potent antimicrobial and antioxidant properties. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Sonia et al., 2013).
Synthesis and Modification
- Synthesis and Chemical Modification : Another research focused on the bromination and nitration of (2H)-1,4-benzoxazin-3(4H)-ones, including the 6-chloro and 6-methyl analogues. This study is significant for understanding the chemical properties and potential modifications of these compounds (Hanson et al., 2003).
Agronomic Utility and Biological Properties
- Phytotoxic and Antimicrobial Properties : Compounds with the 2H-1,4-benzoxazin-3(4H)-one skeleton, including derivatives, have shown interesting biological properties like phytotoxicity and antimicrobial activity. These properties indicate potential agronomic utility (Macias et al., 2006).
Applications in Natural Herbicide Models
- Natural Herbicide Models : The benzoxazinone class compounds, including 2H-1,4-benzoxazin-3(4H)-ones, have potential applications as leads for natural herbicide models due to their phytotoxic and antimicrobial effects (Macias et al., 2009).
Catalytic Synthesis
- Catalytic Synthesis Methods : An efficient method for preparing N-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which includes a wide spectrum of substrates, has been developed. This method is attractive for the efficient preparation of biologically and medicinally interesting molecules (Feng et al., 2009).
Wirkmechanismus
Target of Action
The compound 2-(2-chloroethyl)-6-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as 2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one, is structurally similar to Chlormethine , a nitrogen mustard sold under the brand name Mustargen . Chlormethine is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . It primarily targets DNA, specifically binding to the N7 nitrogen on the DNA base guanine .
Mode of Action
The compound works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the inhibition of DNA replication and transcription, leading to cell death .
Biochemical Pathways
The affected biochemical pathways primarily involve DNA replication and transcription. The compound’s interaction with DNA disrupts these processes, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds like chlormethine have a biological half-life of less than 1 minute and are excreted 50% through the kidneys . These properties may impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action at the molecular level is the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of certain inorganic anions can hinder the degradation process of similar compounds . Additionally, the compound’s action may be affected by the pH, temperature, and presence of other substances in the environment
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-6-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-2-3-9-8(6-7)13-11(14)10(15-9)4-5-12/h2-3,6,10H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHPPXITQVEGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2461962.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)
![N-(4-fluorophenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)




![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)